molecular formula C10H23N3O2S B15308937 3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine

3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine

Cat. No.: B15308937
M. Wt: 249.38 g/mol
InChI Key: JIFOTPPWWUBDGJ-UHFFFAOYSA-N
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Description

3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H23N3O2S It is known for its unique structure, which includes a piperazine ring substituted with a propylsulfonyl group and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine typically involves the reaction of piperazine with propylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with 3-chloropropan-1-amine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and various substituted amines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonyl group and the piperazine ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H23N3O2S

Molecular Weight

249.38 g/mol

IUPAC Name

3-(4-propylsulfonylpiperazin-1-yl)propan-1-amine

InChI

InChI=1S/C10H23N3O2S/c1-2-10-16(14,15)13-8-6-12(7-9-13)5-3-4-11/h2-11H2,1H3

InChI Key

JIFOTPPWWUBDGJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CCCN

Origin of Product

United States

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